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Compound of Interest

Compound Name: TRAP-7

Cat. No.: B130608 Get Quote

Core Concept: TRAPS is an autosomal dominant autoinflammatory disorder caused by

heterozygous mutations in the TNFRSF1A gene, which encodes the Tumor Necrosis Factor

Receptor 1 (TNFR1). These mutations lead to recurrent, prolonged episodes of fever and

localized inflammation.

Biological Function and Pathophysiology
The pathophysiology of TRAPS is complex and not fully elucidated, but it is primarily linked to

the misfolding and intracellular accumulation of mutant TNFR1 protein.[1] This leads to cellular

stress and aberrant activation of innate immune pathways.[1] Key proposed mechanisms

include:

Defective Receptor Shedding: Normally, the extracellular domain of TNFR1 can be cleaved

from the cell surface to form soluble TNFR1 (sTNFR1), which acts as a decoy receptor to

neutralize circulating TNF-α. Many TRAPS-associated mutations impair this shedding

process, leading to lower levels of sTNFR1 and prolonged signaling from the cell surface.

Endoplasmic Reticulum (ER) Stress: Misfolded mutant TNFR1 proteins accumulate in the

ER, triggering the Unfolded Protein Response (UPR).[1] This ER stress can lead to the

production of reactive oxygen species (ROS) and the activation of inflammatory signaling

pathways, such as NF-κB and the MAPK pathway, independent of TNF-α binding.[1][2]

Hyper-responsiveness to Stimuli: Leukocytes from TRAPS patients exhibit hyper-

responsiveness to stimuli like lipopolysaccharide (LPS), leading to elevated production of
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pro-inflammatory cytokines.

Quantitative Data
TNFRSF1A Mutation Category Typical Phenotype Risk of Amyloidosis

C30R, C33Y, C52F,

C73R, C88Y

Cysteine Residue

Mutations

Severe, early-onset,

long febrile episodes,

prominent

musculoskeletal pain.

High

T50M, F112I
Non-Cysteine

Structural Mutations

Moderate to severe

phenotype.
Moderate

R92Q, P46L
Low-Penetrance

Variants

Milder, variable

phenotype,

sometimes

asymptomatic. Also

found in healthy

populations.

Low

Data compiled from multiple sources indicating genotype-phenotype correlations.

Analyte Patient Status Observation

Fold Change vs.

Healthy Controls

(Approx.)

IL-6 Symptomatic Significantly Elevated >10-fold

TNF-α Symptomatic Significantly Elevated ~5 to 10-fold

IL-1β Symptomatic Significantly Elevated ~5 to 10-fold

Soluble TNFR1

(sTNFR1)
Between Attacks

Significantly

Decreased
~0.5 to 0.7-fold

This table summarizes typical findings from studies comparing cytokine levels in TRAPS

patients to healthy controls. Absolute values vary significantly between studies and individuals.
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Signaling and Pathogenic Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Genetic Basis

Cellular Mechanisms

Signaling Consequences

Clinical Phenotype

TNFRSF1A Gene
Mutation

Misfolded Mutant
TNFR1 Protein

ER Stress &
UPR Activation

Defective Receptor
Shedding

Mitochondrial ROS
Production

NF-κB & MAPK
Activation

Low Soluble TNFR1

 leads to

Pro-inflammatory
Cytokine Release

(IL-1β, IL-6, TNF-α)

Systemic Inflammation
(Fever, Myalgia, Rash)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b130608#trap-7-biological-function-and-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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